3-(Bromomethyl)-5-methoxy-3-methylpent-1-ene
Description
3-(Bromomethyl)-5-methoxy-3-methylpent-1-ene is an aliphatic bromoalkene featuring a methoxy group and a branched methyl substituent. Its structure combines a bromomethyl functional group with an ether moiety, making it a versatile intermediate in organic synthesis. Potential applications include use in cross-coupling reactions, polymerization, or as a precursor for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methoxy-3-methylpent-1-ene |
InChI |
InChI=1S/C8H15BrO/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
AKVBTZLHVFTIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CBr)C=C |
Origin of Product |
United States |
Biological Activity
3-(Bromomethyl)-5-methoxy-3-methylpent-1-ene is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromomethyl group and a methoxy group attached to a pentene backbone, which may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, halogenated compounds have been shown to interact with various cellular pathways involved in cancer proliferation. In a study evaluating the cytotoxic effects of several brominated compounds, it was found that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 and HT-29, with IC50 values indicating their potency .
Table 1: Cytotoxicity of Halogenated Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Brominated Compound A | HT-29 | 15.5 |
| Similar Brominated Compound B | MCF-7 | 20.2 |
The mechanism by which halogenated compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression. Research indicates that these compounds may affect key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Case Study 1: Inhibition of Tumor Growth
In a controlled study, the administration of a compound structurally similar to this compound resulted in a significant reduction in tumor size in xenograft models. The treatment led to decreased expression levels of proliferative markers such as Ki67 and increased levels of apoptotic markers like cleaved caspase-3 .
Case Study 2: Synergistic Effects with Chemotherapy
Another study explored the synergistic effects of combining brominated compounds with standard chemotherapy agents. It was found that co-treatment enhanced the efficacy of drugs like doxorubicin in resistant cancer cell lines, suggesting that this compound could potentially be used to overcome drug resistance .
Safety and Toxicology
While the anticancer potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that halogenated compounds can exhibit cytotoxicity at high concentrations. Therefore, understanding the dose-response relationship is essential for therapeutic applications .
Comparison with Similar Compounds
Aromatic Brominated Compounds
1-(Bromomethyl)-3-methoxy-5-methylbenzene (CAS 106116-42-1)
- Structure : Aromatic benzene ring with bromomethyl, methoxy, and methyl substituents.
- Reactivity : Aromatic bromides are typically stable but undergo electrophilic substitution or Suzuki-Miyaura coupling reactions. The methoxy group directs electrophiles to ortho/para positions .
- Applications : Used in synthesizing dyes, ligands, or pharmaceuticals requiring aromatic frameworks.
3-Bromo-5-chlorotoluene (Synonym: 1-bromo-3-chloro-5-methylbenzene) Structure: Benzene ring with bromo, chloro, and methyl groups. Reactivity: Halogenated aromatics participate in Ullmann or nucleophilic aromatic substitution. The chloro group enhances electrophilicity compared to methoxy .
Aliphatic Bromoalkenes
This compound
- Structure : Aliphatic chain with a bromomethyl group, methoxy ether, and branched methyl substituents.
- Reactivity : The alkene bond enables addition reactions (e.g., hydrobromination), while the bromomethyl group may undergo nucleophilic substitution (SN2). The methoxy group could stabilize carbocations or participate in hydrogen bonding.
- Applications : Likely used in synthesizing aliphatic polymers or functionalized alkanes.
Comparative Data Table
Research Findings and Trends
- Aromatic vs. Aliphatic Reactivity : Aromatic bromides (e.g., 1-(Bromomethyl)-3-methoxy-5-methylbenzene) exhibit regioselectivity in substitution reactions, whereas aliphatic bromoalkenes like this compound are more prone to addition or elimination due to the alkene’s electron density .
- Steric Effects: The branched methyl group in this compound may hinder nucleophilic attacks, contrasting with planar aromatic analogs where steric effects are less pronounced.
- Thermal Stability : Aliphatic bromoalkenes generally have lower thermal stability than aromatic bromides, which resist degradation under harsh conditions .
Notes on Limitations and Further Research
Data Gaps : Direct experimental data on this compound is scarce in the provided evidence. Comparisons rely on structural analogs and inferred reactivity.
Recommendations : Consult specialized databases (e.g., Reaxys, SciFinder) for spectroscopic data, synthetic protocols, or toxicity profiles.
Contradictions : The evidence focuses on aromatic systems, highlighting the need for caution when extrapolating properties to aliphatic compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Bromomethyl)-5-methoxy-3-methylpent-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated alkenes like this compound often employs alkylation or halogenation strategies. For example, analogous compounds (e.g., brominated cyclohexanes or biphenyls) are synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions . Optimizing reaction parameters such as temperature (e.g., maintaining <4°C for brominated intermediates to prevent degradation ), solvent polarity, and stoichiometry of brominating agents (e.g., NBS or HBr) is critical. Yield improvements may require inert atmospheres (argon/nitrogen) to avoid side reactions with moisture or oxygen.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions, particularly ¹H NMR for methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while GC-MS or HPLC (with UV detection) assesses purity, especially given the compound’s sensitivity to thermal degradation . For brominated analogs, X-ray crystallography has been used to resolve structural ambiguities in related compounds .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site, enabling Suzuki-Miyaura or Heck couplings for functionalization. However, steric hindrance from the methyl and methoxy groups may reduce reactivity. Comparative studies on similar substrates (e.g., brominated toluenes ) suggest using palladium catalysts with bulky ligands (e.g., XPhos) to enhance selectivity . Kinetic monitoring via in-situ IR or NMR can track reaction progress and byproduct formation.
Advanced Research Questions
Q. What experimental strategies mitigate instability or decomposition of this compound during prolonged storage or reactions?
- Methodological Answer : Degradation pathways (e.g., β-hydride elimination or oxidation) can be suppressed by storing the compound at low temperatures (<4°C) in amber vials under inert gas . During reactions, continuous cooling (e.g., ice baths) and stabilizing additives (e.g., radical inhibitors like BHT) may improve longevity. Studies on analogous brominated aromatics highlight the importance of monitoring organic degradation via periodic HPLC analysis .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states in cross-coupling reactions, identifying steric/electronic barriers imposed by the methoxy and methyl groups . Molecular docking (using software like Discovery Studio) may predict interactions with enzymes or receptors, as demonstrated for brominated pyrazoles in medicinal chemistry studies . Parametric optimization (e.g., solvent dielectric constant in simulations) aligns computational data with experimental outcomes.
Q. What contradictions exist in reported data on brominated alkene reactivity, and how can they be resolved?
- Methodological Answer : Discrepancies in reaction yields or selectivity (e.g., competing elimination vs. substitution pathways) often arise from variations in solvent polarity or catalyst loading. Systematic studies using Design of Experiments (DoE) methodologies can isolate critical factors. For example, contradictory results in analogous Claisen-Schmidt condensations were resolved by adjusting base strength and reaction time . Reproducibility requires rigorous documentation of ambient conditions (humidity, oxygen levels) .
Q. How can interdisciplinary approaches (e.g., materials science and medicinal chemistry) expand the applications of this compound?
- Methodological Answer : The compound’s bifunctional reactivity (bromomethyl for covalent bonding, methoxy for hydrogen bonding) makes it a candidate for polymer cross-linking or prodrug synthesis. In materials science, its incorporation into liquid crystals or MOFs could exploit steric and electronic properties . Collaborative workflows integrating synthetic chemistry, computational screening, and bioassays (e.g., cytotoxicity profiling) are recommended for identifying novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
